molecular formula C11H10N2O4 B3060535 8-Methoxy-4-methyl-6-nitroquinolin-2(1h)-one CAS No. 50553-66-7

8-Methoxy-4-methyl-6-nitroquinolin-2(1h)-one

Cat. No. B3060535
CAS RN: 50553-66-7
M. Wt: 234.21 g/mol
InChI Key: XJTIPGASOZPYCI-UHFFFAOYSA-N
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Description

8-Methoxy-4-methyl-6-nitroquinolin-2(1H)-one is a synthetic compound that belongs to the class of quinoline derivatives. It is also known as MNQ and has a molecular formula of C11H9N3O4. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 8-Methoxy-4-methyl-6-nitroquinolin-2(1H)-one is primarily attributed to its ability to inhibit the activity of topoisomerase I. This leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-Methoxy-4-methyl-6-nitroquinolin-2(1H)-one are primarily related to its ability to inhibit topoisomerase I. This leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-Methoxy-4-methyl-6-nitroquinolin-2(1H)-one in lab experiments is its potent inhibitory activity against topoisomerase I. This makes it a valuable tool for studying the mechanisms of DNA replication and repair. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions that can be pursued in the study of 8-Methoxy-4-methyl-6-nitroquinolin-2(1H)-one. These include:
1. Further investigation of its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents.
2. Exploration of its potential as an antimicrobial and antifungal agent, particularly in the development of new antibiotics.
3. Investigation of its potential as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases.
4. Development of new synthetic methods for the production of 8-Methoxy-4-methyl-6-nitroquinolin-2(1H)-one, which may improve its yield and purity.
5. Investigation of its potential as a diagnostic tool for the detection of cancer cells, particularly in the development of new imaging agents.
In conclusion, 8-Methoxy-4-methyl-6-nitroquinolin-2(1H)-one is a synthetic compound that has shown significant potential in the field of medicinal chemistry. Its potent inhibitory activity against topoisomerase I makes it a valuable tool for studying the mechanisms of DNA replication and repair, and its potential as an antimicrobial, antifungal, and anticancer agent warrants further investigation. While there are limitations to its use in certain experiments, the future directions outlined above suggest that there is still much to be learned about this compound and its potential applications.

Scientific Research Applications

8-Methoxy-4-methyl-6-nitroquinolin-2(1H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antimicrobial, antifungal, antiviral, and anticancer properties. Additionally, it has been found to be a potent inhibitor of the enzyme topoisomerase I, which is involved in DNA replication and repair.

properties

IUPAC Name

8-methoxy-4-methyl-6-nitro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-6-3-10(14)12-11-8(6)4-7(13(15)16)5-9(11)17-2/h3-5H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTIPGASOZPYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964776
Record name 8-Methoxy-4-methyl-6-nitroquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-4-methyl-6-nitroquinolin-2(1h)-one

CAS RN

50553-66-7
Record name NSC156988
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156988
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Methoxy-4-methyl-6-nitroquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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